molecular formula C21H26N2O4 B5678161 5-(morpholin-4-ylmethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-furamide

5-(morpholin-4-ylmethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-furamide

Cat. No. B5678161
M. Wt: 370.4 g/mol
InChI Key: NTFSNVLSINOCPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : The compound 5-(morpholin-4-ylmethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-furamide, along with related compounds, can be synthesized using various methods. For instance, Velupillai, Shingare, and Mane (2015) described the synthesis of morpholin-3-fluorophenyl derivatives using 3,4-Difluoronirobenzene as a starting material, indicating a potential pathway for synthesizing similar morpholine-based compounds (Velupillai et al., 2015).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of related morpholino compounds has been studied. For example, Lu et al. (2017) synthesized a morpholino-indazole-carboxamide and determined its crystal structure, which might provide insights into the structural aspects of similar morpholine derivatives (Lu et al., 2017).

Chemical Reactions and Properties

  • Chemical Reactivity : The reactivity of morpholine-based compounds can vary. For instance, Kandinska et al. (2006) explored the reaction of homophthalic anhydride with benzylamine derivatives, which may offer insights into the reactivity of morpholine compounds in similar settings (Kandinska, Kozekov, & Palamareva, 2006).

Physical Properties Analysis

  • Spectral Data and Characterization : Spectral analysis such as NMR and mass spectrometry is often used to characterize morpholine derivatives. Temiz‐Arpacı et al. (2005) employed these techniques for the characterization of morpholinyl acetamido benzoxazoles, which could be analogous to the physical property analysis of the compound (Temiz‐Arpacı et al., 2005).

Chemical Properties Analysis

  • Reactivity and Functional Groups : The chemical properties of morpholine derivatives are influenced by their functional groups and overall structure. Raparti et al. (2009) synthesized morpholinyl benzohydrazides and studied their antimycobacterial activity, demonstrating the chemical properties influenced by morpholine and hydrazide groups (Raparti et al., 2009).

properties

IUPAC Name

5-(morpholin-4-ylmethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-21(18-12-19(27-15-18)14-23-6-9-25-10-7-23)22-13-16-5-8-26-20-4-2-1-3-17(20)11-16/h1-4,12,15-16H,5-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFSNVLSINOCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=COC(=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(morpholin-4-ylmethyl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-furamide

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